![molecular formula C13H21N3O2S B3002481 2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine CAS No. 730976-69-9](/img/structure/B3002481.png)
2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine
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Description
The compound “2-(Dimethylamino)-5-(piperidylsulfonyl)phenylamine” is an organic compound containing a phenylamine (aniline) group, a dimethylamino group, and a piperidylsulfonyl group. Phenylamine is a primary amine that is often used in the production of dyes, drugs, and polymers . The dimethylamino group is a common functional group in organic chemistry, known for its basicity and nucleophilicity. The piperidylsulfonyl group is less common, but sulfonamides (compounds containing a sulfonyl group attached to an amine) are known for their use in some types of drugs.
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenylamine as the central structure, with the dimethylamino and piperidylsulfonyl groups attached at the 2nd and 5th positions, respectively. The exact structure and conformation would depend on the specific conditions and the presence of any chiral centers .Chemical Reactions Analysis
As an amine, phenylamine can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and acylation . The dimethylamino group could also participate in similar reactions. The piperidylsulfonyl group might be less reactive, but could potentially participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and activities. For example, if it showed biological activity, it could be further developed as a drug . Alternatively, if it had unique physical or chemical properties, it could be used in materials science or other areas of chemistry .
properties
IUPAC Name |
1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIXTAEBMVENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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